molecular formula C10H19NO2 B592029 1H-Cyclopent[c]isoxazole-1-ethanol,-alpha--ethylhexahydro-,[1(S*),3a-alpha-,6a-alpha-]-(9CI) CAS No. 126972-57-4

1H-Cyclopent[c]isoxazole-1-ethanol,-alpha--ethylhexahydro-,[1(S*),3a-alpha-,6a-alpha-]-(9CI)

Katalognummer: B592029
CAS-Nummer: 126972-57-4
Molekulargewicht: 185.267
InChI-Schlüssel: DGUFDNAHYHDWIS-OPRDCNLKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Cyclopent[c]isoxazole-1-ethanol,-alpha–ethylhexahydro-,[1(S*),3a-alpha-,6a-alpha-]-(9CI) is a chemical compound with the molecular formula C10H19NO2 and a molecular weight of 185.26 g/mol This compound is characterized by its unique structure, which includes a cyclopentane ring fused with an isoxazole ring, and an ethanol group attached to the cyclopentane ring

Vorbereitungsmethoden

The synthesis of 1H-Cyclopent[c]isoxazole-1-ethanol,-alpha–ethylhexahydro-,[1(S*),3a-alpha-,6a-alpha-]-(9CI) involves several steps. One common synthetic route includes the cyclization of a suitable precursor to form the cyclopentane ring, followed by the introduction of the isoxazole ring through a cycloaddition reaction. The ethanol group is then attached via a nucleophilic substitution reaction. Industrial production methods may involve optimizing these steps to increase yield and purity, using catalysts and specific reaction conditions to facilitate the process .

Analyse Chemischer Reaktionen

1H-Cyclopent[c]isoxazole-1-ethanol,-alpha–ethylhexahydro-,[1(S*),3a-alpha-,6a-alpha-]-(9CI) undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1H-Cyclopent[c]isoxazole-1-ethanol,-alpha–ethylhexahydro-,[1(S*),3a-alpha-,6a-alpha-]-(9CI) has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound may be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1H-Cyclopent[c]isoxazole-1-ethanol,-alpha–ethylhexahydro-,[1(S*),3a-alpha-,6a-alpha-]-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Vergleich Mit ähnlichen Verbindungen

1H-Cyclopent[c]isoxazole-1-ethanol,-alpha–ethylhexahydro-,[1(S*),3a-alpha-,6a-alpha-]-(9CI) can be compared with other similar compounds, such as:

This compound’s unique combination of a cyclopentane ring, isoxazole ring, and ethanol group distinguishes it from other similar compounds, providing it with distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

126972-57-4

Molekularformel

C10H19NO2

Molekulargewicht

185.267

IUPAC-Name

(2R)-1-[(3aS,6aR)-3,3a,4,5,6,6a-hexahydrocyclopenta[c][1,2]oxazol-1-yl]butan-2-ol

InChI

InChI=1S/C10H19NO2/c1-2-9(12)6-11-10-5-3-4-8(10)7-13-11/h8-10,12H,2-7H2,1H3/t8-,9-,10-/m1/s1

InChI-Schlüssel

DGUFDNAHYHDWIS-OPRDCNLKSA-N

SMILES

CCC(CN1C2CCCC2CO1)O

Synonyme

1H-Cyclopent[c]isoxazole-1-ethanol,-alpha--ethylhexahydro-,[1(S*),3a-alpha-,6a-alpha-]-(9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.